molecular formula C8H4BrClN2 B040046 8-Bromo-4-chloroquinazoline CAS No. 125096-72-2

8-Bromo-4-chloroquinazoline

Katalognummer B040046
CAS-Nummer: 125096-72-2
Molekulargewicht: 243.49 g/mol
InChI-Schlüssel: NVMDCMMESVPNHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-4-chloroquinazoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and it is substituted at the 8th position with a bromine atom and at the 4th position with a chlorine atom .


Physical And Chemical Properties Analysis

8-Bromo-4-chloroquinazoline is a solid compound . It has a density of 1.7±0.1 g/cm3 and a boiling point of 314.6±22.0 °C at 760 mmHg . The compound has a molar refractivity of 54.8±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Metal-Catalyzed Cross-Coupling Reactions

8-Bromo-4-chloroquinazoline can be used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . It can also be used for carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .

Synthesis of Polysubstituted Derivatives

Halogenated quinazolinones and quinazolines, such as 8-Bromo-4-chloroquinazoline, can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .

Antitumor Clinical Use

Many quinazoline derivatives are approved for antitumor clinical use . For example, erlotinib, gefitinib, afatinib, lapatinib, and vandetanib are all quinazoline derivatives . These compounds can be used in targeted therapy directed at specific molecular pathways .

Treatment of Bladder Cancer

Quinazoline derivatives, including 8-Bromo-4-chloroquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . These compounds show promise in bladder cancer treatment .

Inhibition of Aurora A

6-Alkynylated 4-aminoquinazolines, which can be synthesized from 8-Bromo-4-chloroquinazoline, serve as selective inhibitors of Aurora A . Aurora A is a protein that plays a key role in cell division, and its inhibition can be used to treat cancer .

Inhibition of EGFR and HER2

Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2 . This compound can inhibit the proliferation of breast cancer cells .

Safety and Hazards

This compound is considered hazardous. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Zukünftige Richtungen

Quinazoline derivatives, such as 8-Bromo-4-chloroquinazoline, are being explored for their potential therapeutic applications, particularly in cancer treatment . They are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .

Eigenschaften

IUPAC Name

8-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMDCMMESVPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559799
Record name 8-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125096-72-2
Record name 8-Bromo-4-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125096-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-4-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 8-bromoquinazolin-4-ol (410 mg, 1.822 mmol) in phosphorous oxychloride (15.000 mL, 161 mmol) was heated to reflux. After refluxing 45 min, a clear, amber solution was observed. Refluxed an additional 30 min, concentrated in-vacuo, and concentrated 2× from methylene chloride to remove residual phosphorous oxychloride. The residue was taken up in ethyl acetate (50 mL), treated with the careful addition of saturated sodium bicarbonate, and this mixture was stirred for 5 minutes, until gas evolution had ceased. The layers were separated, the and the aqueous phase was extracted with ethyl acetate (20 mL). The combined organic phases were washed with saturated sodium bicarbonate, water, and saturated sodium chloride, dried over sodium sulfate, and concentrated in-vacuo to yield the title compound (442 mg, 1.815 mmol, 100% yield) as a tan powder which was used as-is in the next step.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-Bromo-4-chloroquinazoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-4-chloroquinazoline
Reactant of Route 5
8-Bromo-4-chloroquinazoline
Reactant of Route 6
8-Bromo-4-chloroquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.